Benzoic acid;4-[dichloro(phenyl)methyl]phenol
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Overview
Description
Benzoic acid;4-[dichloro(phenyl)methyl]phenol is an organic compound that features a benzene ring substituted with a carboxylic acid group and a phenol group with a dichloromethyl substituent. This compound is part of the aromatic compounds family, known for their stability and unique chemical properties due to the conjugated π-electron system in the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of benzoic acid;4-[dichloro(phenyl)methyl]phenol typically begins with benzoic acid and phenol.
Chlorination: The phenol undergoes chlorination using chlorine gas in the presence of a catalyst such as ferric chloride to introduce the dichloromethyl group.
Coupling Reaction: The chlorinated phenol is then coupled with benzoic acid using a Friedel-Crafts acylation reaction, where anhydrous aluminum chloride acts as a catalyst.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, to form carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of halogenated benzoic acid derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a catalyst in certain organic reactions due to its unique structure.
Biology
Antimicrobial Properties: Exhibits antimicrobial properties, making it useful in the development of disinfectants and antiseptics.
Medicine
Pharmaceuticals: Used in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry
Polymer Production: Utilized in the production of polymers and resins due to its stability and reactivity.
Dyes and Pigments: Serves as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The compound exerts its effects primarily through interactions with cellular components. The dichloromethyl group enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes. The aromatic ring structure allows for π-π interactions with other aromatic compounds, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
Benzoic Acid: Similar in structure but lacks the dichloromethyl and phenol groups.
Phenol: Contains the hydroxyl group but lacks the carboxylic acid and dichloromethyl groups.
Chlorobenzene: Contains chlorine substituents but lacks the carboxylic acid and phenol groups.
Uniqueness
Benzoic acid;4-[dichloro(phenyl)methyl]phenol is unique due to the presence of both carboxylic acid and phenol groups along with the dichloromethyl substituent. This combination of functional groups imparts distinct chemical and biological properties, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
113736-78-0 |
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Molecular Formula |
C20H16Cl2O3 |
Molecular Weight |
375.2 g/mol |
IUPAC Name |
benzoic acid;4-[dichloro(phenyl)methyl]phenol |
InChI |
InChI=1S/C13H10Cl2O.C7H6O2/c14-13(15,10-4-2-1-3-5-10)11-6-8-12(16)9-7-11;8-7(9)6-4-2-1-3-5-6/h1-9,16H;1-5H,(H,8,9) |
InChI Key |
VTAHQXHLBQKLAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(C2=CC=C(C=C2)O)(Cl)Cl |
Origin of Product |
United States |
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